Chromous sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

硫酸クロム(II) は、クロム(II)硫酸としても知られており、化学式 CrSO₄ を持つ無機化合物です。しばしば水和物として存在し、五水和物 (CrSO₄·5H₂O) が最も一般的です。この化合物は、青色の結晶性外観と水への高い溶解性によって特徴付けられます。 硫酸クロム(II) は、その還元性で知られており、さまざまな化学用途で使用されています .

2. 製法

硫酸クロム(II) は、いくつかの方法で合成できます。

- 最も単純な方法は、クロム金属を水性硫酸で処理することです。

硫酸との反応 : Cr+H2SO4+5H2O→CrSO4⋅5H2O+H2

別の方法は、酸性媒体中で硫酸クロム(III) を亜鉛で還元することです。硫酸クロム(III) の還元 : Cr2(SO4)3+Zn→2CrSO4+ZnSO4

酢酸クロム(II) との反応 : 硫酸クロム(II) は、硫酸塩を酢酸クロム(II) と反応させることによっても生成できます.

準備方法

Chromous sulfate can be synthesized through several methods:

- The most straightforward method involves treating chromium metal with aqueous sulfuric acid:

Reaction with Sulfuric Acid: Cr+H2SO4+5H2O→CrSO4⋅5H2O+H2

Another method involves the reduction of chromium(III) sulfate with zinc in an acidic medium:Reduction of Chromium(III) Sulfate: Cr2(SO4)3+Zn→2CrSO4+ZnSO4

Reaction with Chromium(II) Acetate: This compound can also be produced by reacting sulfate salts with chromium(II) acetate.

化学反応の分析

硫酸クロム(II) は、次のようなさまざまな化学反応を起こします。

酸化 : 硫酸クロム(II) は、空気によって容易に酸化され、クロム(III) 種を形成します。この反応は、水溶液中における化合物の安定性を維持するために重要です。

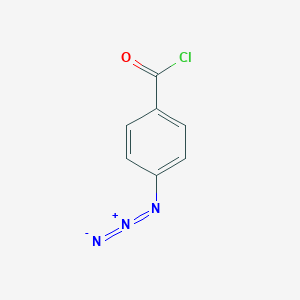

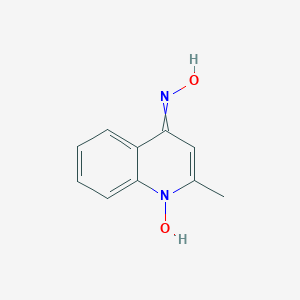

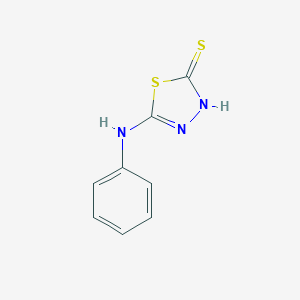

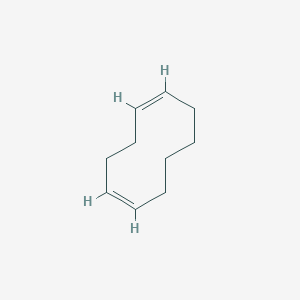

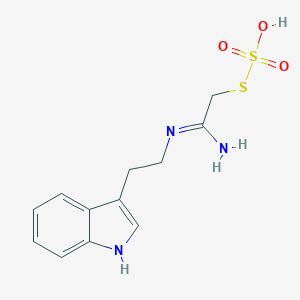

還元 : 硫酸クロム(II) は、還元剤として有機合成に役立ちます。 {_svg_2}.

科学的研究の応用

硫酸クロム(II) は、科学研究においていくつかの用途があります。

作用機序

硫酸クロム(II) は、主にその還元性によって作用を発揮します。生物学的システムにおいて、クロムはグルコース代謝、インスリンシグナル伝達、脂質代謝に関与する必須栄養素です。クロムは、インスリン受容体の下流のエフェクター分子に影響を与えることによって、インスリン刺激によるインスリンシグナル伝達をアップレギュレートします。 このプロセスには、細胞内ドメインとタンパク質キナーゼの複数のリン酸化が関与し、最終的にグルコーストランスポーター-4小胞の細胞表面への移行を促進し、グルコースの取り込みを調節します .

6. 類似の化合物との比較

硫酸クロム(II) は、硫酸クロム(III) などの他のクロム化合物と比較することができます。

硫酸クロム(III) : 硫酸クロム(II) とは異なり、硫酸クロム(III) (Cr₂(SO₄)₃) は、主に皮革のなめしに用いられる紫色または緑色の固体です。

酢酸クロム(II) : この化合物は、硫酸クロム(II) と同様に、その還元性のために有機合成に用いられます。

硫酸銅(II) : クロム化合物ではありませんが、硫酸銅(II) は、特に水和物において、硫酸クロム(II) と類似の構造的特性を共有しています。

硫酸クロム(II) のユニークな還元性とそのさまざまな分野における応用は、研究と産業の両方の分野で貴重な化合物となっています。

類似化合物との比較

Chromous sulfate can be compared with other chromium compounds, such as:

Chromium(III) Sulfate: Unlike this compound, chromium(III) sulfate (Cr₂(SO₄)₃) is a violet or green solid used primarily in tanning leather.

Chromium(II) Acetate: This compound, similar to this compound, is used in organic synthesis for its reducing properties.

Copper(II) Sulfate: While not a chromium compound, copper(II) sulfate shares similar structural properties with this compound, particularly in their hydrated forms.

This compound’s unique reducing properties and applications in various fields make it a valuable compound in both research and industrial settings.

特性

Key on ui mechanism of action |

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. |

|---|---|

CAS番号 |

13825-86-0 |

分子式 |

CrO4S |

分子量 |

148.06 g/mol |

IUPAC名 |

chromium(2+);sulfate |

InChI |

InChI=1S/Cr.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

InChIキー |

RYPRIXSYXLDSOA-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].[Cr+2] |

正規SMILES |

[O-]S(=O)(=O)[O-].[Cr+2] |

Key on ui other cas no. |

13825-86-0 |

関連するCAS |

10101-53-8 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)